molecular formula C20H18ClNO3 B1423871 3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone CAS No. 477846-44-9

3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone

Cat. No.: B1423871
CAS No.: 477846-44-9
M. Wt: 355.8 g/mol
InChI Key: GJTDZCXEBZCHNN-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a chlorobenzyl group, a hydroxy group, and a methoxybenzyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a Friedel-Crafts alkylation reaction using 3-methoxybenzyl chloride and a Lewis acid catalyst.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the pyridinone ring can be reduced to form an alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts reactions

Major Products

    Oxidation Products: Formation of ketones or aldehydes

    Reduction Products: Formation of alcohols

    Substitution Products: Introduction of various functional groups depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzoic acid
  • 4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide

Uniqueness

3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone is unique due to its specific combination of functional groups and the pyridinone ring structure

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-hydroxy-1-[(3-methoxyphenyl)methyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-25-17-4-2-3-15(11-17)13-22-10-9-19(23)18(20(22)24)12-14-5-7-16(21)8-6-14/h2-11,23H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTDZCXEBZCHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone
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3-(4-chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone

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